K-8012

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

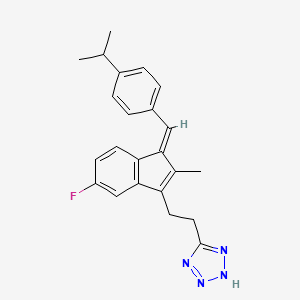

C23H23FN4 |

|---|---|

Molecular Weight |

374.5 g/mol |

IUPAC Name |

5-[2-[(3Z)-6-fluoro-2-methyl-3-[(4-propan-2-ylphenyl)methylidene]inden-1-yl]ethyl]-2H-tetrazole |

InChI |

InChI=1S/C23H23FN4/c1-14(2)17-6-4-16(5-7-17)12-21-15(3)19(10-11-23-25-27-28-26-23)22-13-18(24)8-9-20(21)22/h4-9,12-14H,10-11H2,1-3H3,(H,25,26,27,28)/b21-12- |

InChI Key |

XBRDZHUUARVXDN-MTJSOVHGSA-N |

Isomeric SMILES |

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)C(C)C)C=CC(=C2)F)CCC4=NNN=N4 |

Canonical SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)C(C)C)C=CC(=C2)F)CCC4=NNN=N4 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: K-8012 Phenols Test Kit - Principles and Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the CHEMetrics K-8012 phenols test kit, detailing its underlying chemical principles, experimental protocols, and performance characteristics. The information is intended to support research and development activities where accurate and rapid determination of phenolic compounds is critical.

Core Principle: The 4-Aminoantipyrine (4-AAP) Method

The this compound test kit operates on the well-established 4-aminoantipyrine (4-AAP) colorimetric method for the determination of phenols in aqueous solutions.[1][2] This method is recognized by standard-setting bodies such as the USEPA.[1][3] The fundamental principle involves the reaction of phenolic compounds with 4-AAP in an alkaline environment in the presence of an oxidizing agent, potassium ferricyanide. This reaction yields a distinctive red-colored antipyrine dye.[1][2][3]

The intensity of the resulting red color is directly proportional to the concentration of phenols in the sample. The test is sensitive to phenol, as well as ortho- and meta-substituted phenols. Some para-substituted phenols may also be detected under appropriate pH conditions.[1][2] Due to the varying color response of different phenolic compounds, the results are typically expressed as equivalent concentrations of phenol (mg/L or ppm).[3]

The primary chemical reaction can be visualized as the oxidative coupling of 4-aminoantipyrine with a phenol, catalyzed by ferricyanide, to form a quinoneimine dye.

Quantitative Data

The CHEMetrics this compound test kit is designed for the visual determination of phenols and offers two distinct measurement ranges. The key quantitative specifications are summarized in the table below.

| Parameter | Specification |

| Measurement Ranges | 0-1 ppm (mg/L) & 0-12 ppm (mg/L)[2][4][5] |

| Method Detection Limit (MDL) | 0.05 ppm (mg/L)[4][5] |

| Analysis Time | 1 minute[4] |

| Methodology | 4-Aminoantipyrine (4-AAP) |

| Kit Contents | 30 self-filling ampoules, low and high range comparators, Stabilizer Solution, 25 mL sample cup, instructions, and a plastic case[2][4][5] |

Experimental Protocols

The this compound kit utilizes CHEMetrics' self-filling ampoule technology, which simplifies the testing procedure and minimizes operator error and exposure to reagents.[2]

Sample Preparation and Analysis (Visual Kit)

The following protocol outlines the steps for using the this compound visual test kit:

-

Sample Collection: Fill the provided 25 mL sample cup to the 25 mL mark with the water sample to be analyzed.[2]

-

Stabilization: Add 2 drops of the Stabilizer Solution to the sample cup and stir to mix thoroughly.[2] The stabilizer is used to condition the sample to the optimal alkaline pH for the reaction.

-

Reagent Introduction: Place the tapered tip of a CHEMetrics ampoule into the prepared sample in the cup.[2]

-

Self-Filling: Snap the tip of the ampoule by pressing it against the side of the cup. The vacuum inside the ampoule will draw in the correct volume of the sample.[2]

-

Mixing: Gently invert the ampoule several times, allowing the small bubble to travel from end to end to ensure the reagent and sample are well mixed.[2]

-

Color Development: Dry the exterior of the ampoule and wait for 1 minute for the red color to fully develop.[2]

-

Quantification (Low Range): For lower concentrations, insert the ampoule into the center of the round, low-range comparator. Hold the comparator up to a light source and rotate it until the color of the ampoule is best matched by the surrounding color standards.[2]

-

Quantification (High Range): For higher concentrations, place the ampoule flat between the color standards of the high-range comparator. Slide the ampoule along the comparator until the closest color match is found.[2]

Instrumental Analysis (Vacu-vials)

For more precise quantitative analysis, CHEMetrics offers Vacu-vials ampoules that are compatible with most photometers or spectrophotometers.[1] The general procedure for instrumental analysis is as follows:

-

Instrument Setup: Set the photometer or spectrophotometer to the appropriate wavelength for the phenol-4-AAP reaction product. While not explicitly stated for this compound in the provided documents, the standard method often uses a wavelength of 510 nm or 460 nm.[3][6] It is crucial to consult the specific instructions provided with the Vacu-vials kit or contact the manufacturer for the exact wavelength.

-

Zeroing the Instrument: Use a "zero" ampoule or a blank sample (sample without reagents) to zero the instrument.

-

Sample Analysis: Follow steps 1-6 of the visual kit protocol using a Vacu-vial ampoule.

-

Measurement: Place the filled Vacu-vial into the instrument's cell holder and record the absorbance reading.

-

Concentration Calculation: Convert the absorbance reading to the phenol concentration using the calibration curve or formula provided by CHEMetrics.

Limitations and Interferences

It is important for researchers to be aware of the limitations of the 4-AAP method. The color response can vary significantly between different phenolic compounds, and the method does not differentiate between them.[3] Therefore, results represent the minimum total phenol concentration. Additionally, certain oxidizing and reducing agents, as well as aromatic amines, can interfere with the reaction. A preliminary distillation step may be required for complex sample matrices to remove these interferences.[3]

Conclusion

The CHEMetrics this compound phenols test kit provides a rapid, simple, and reliable method for the determination of phenolic compounds in water. Its reliance on the robust 4-aminoantipyrine chemistry and the user-friendly self-filling ampoule design makes it a valuable tool for a wide range of research and industrial applications. For high-precision quantitative work, the use of Vacu-vials with spectrophotometric detection is recommended. Proper sample handling and an awareness of potential interferences are essential for obtaining accurate results.

References

- 1. Phenols Test Kits - 4-Aminoantipyrine Method | CHEMetrics [chemetrics.com]

- 2. gas-sensing.com [gas-sensing.com]

- 3. epa.gov [epa.gov]

- 4. Buy Chemetrics this compound, CHEMets Phenols for 4-Aminoantipyrine Method - Mega Depot [megadepot.com]

- 5. CHEMets Phenols Visual Test Kit (this compound) | CHEMetrics [chemetrics.com]

- 6. images.hach.com [images.hach.com]

Technical Guide: K-8012 Phenols Test Kit

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the CHEMetrics K-8012 Phenols Test Kit, a visual colorimetric assay for the determination of phenols in aqueous samples. This guide covers the underlying scientific principles, detailed experimental protocols, and technical specifications to support its application in research and development settings.

Principle of the Assay

The this compound test kit is designed for the quantitative measurement of phenols in water within two distinct ranges: 0-1 ppm and 0-12 ppm.[1][2][3] The methodology is based on the well-established 4-Aminoantipyrine (4-AAP) method.[1][4][5] In this reaction, phenolic compounds react with 4-aminoantipyrine in an alkaline solution in the presence of potassium ferricyanide, an oxidizing agent. This reaction produces a red-colored product, and the intensity of the color is directly proportional to the concentration of phenols in the sample.[1][5] The kit is applicable for monitoring phenolic compounds in wastewater.[1][5]

The detected phenolic compounds include phenol, meta- and ortho-substituted phenols, and some para-substituted phenols, provided the proper pH conditions are met.[1][5] The results are expressed in parts per million (ppm) or milligrams per liter (mg/L) as phenol.[1]

Technical Specifications

The quantitative data and key specifications of the this compound test kit are summarized in the table below for easy reference and comparison.

| Parameter | Specification |

| Analyte | Phenols |

| Method | 4-Aminoantipyrine (4-AAP) |

| Ranges | 0-1 ppm and 0-12 ppm |

| Method Detection Limit (MDL) | 0.05 ppm |

| Number of Tests per Kit | 30 |

| Shelf Life | 1 Year |

Kit Components

Each this compound test kit includes all the necessary reagents and hardware to perform 30 tests.[2][3][4][6]

| Component | Quantity |

| Self-filling Ampoules | 30 |

| Low-Range Comparator | 1 |

| High-Range Comparator | 1 |

| Sample Cup (25 mL) | 1 |

| Stabilizer Solution | 1 bottle |

| Instruction Manual | 1 |

Experimental Protocol

The following section provides a detailed methodology for the determination of phenols using the this compound test kit.

Reagent Preparation

The reagents in the CHEMetrics CHEMets® ampoules are vacuum-sealed and pre-measured, eliminating the need for reagent preparation and protecting against instability.[1][2][3][4]

Sample Preparation and Analysis

-

Sample Collection: Collect the aqueous sample to be analyzed in a clean container.

-

Sample Measurement: Fill the provided 25 mL sample cup to the 25 mL mark with the sample.[1]

-

Stabilization: Add 2 drops of the Stabilizer Solution to the sample in the cup.[1]

-

Mixing: Gently swirl the sample cup to ensure the stabilizer is thoroughly mixed with the sample.[1]

-

Ampoule Activation: Place the tip of one of the self-filling ampoules into the sample cup.[1][2][3][4]

-

Sample Aspiration: Snap the tip of the ampoule by pressing it against the side of the cup. The vacuum inside the ampoule will draw the correct volume of sample into the ampoule.[2][3][4]

-

Reaction: A small bubble of inert gas will remain in the ampoule. Mix the contents by inverting the ampoule several times, allowing the bubble to travel from end to end.

-

Color Development: Allow 1 minute for the color to develop.

-

Measurement: Place the ampoule, flat end first, into the center tube of the appropriate range comparator (low or high). Hold the comparator up to a light source and view from the bottom. Rotate the comparator until the color of the ampoule matches one of the color standards. The concentration is read directly from the comparator.

Diagrams

Chemical Reaction Pathway

The following diagram illustrates the chemical principle of the 4-Aminoantipyrine (4-AAP) method for phenol detection.

Experimental Workflow

This diagram outlines the step-by-step workflow for using the this compound test kit.

References

An In-depth Technical Guide to the CHEMetrics K-8012 Kit for Phenol Detection

This technical guide provides a comprehensive overview of the CHEMetrics K-8012 Phenols CHEMets® Kit, designed for researchers, scientists, and drug development professionals. The document details the kit's detection capabilities, the underlying chemical methodology, and a step-by-step experimental protocol.

Core Detection Capabilities

The this compound kit is a visual test kit designed for the rapid and accurate measurement of phenolic compounds in aqueous solutions.[1] It utilizes self-filling ampoules containing pre-measured reagents, which simplifies the testing process and reduces the potential for operator error.[1] The vacuum-sealed ampoules ensure the stability and freshness of the reagents, leading to reliable and reproducible results.[1]

The quantitative specifications of the this compound kit are summarized in the table below for easy reference and comparison.

| Parameter | Specification |

| Catalog Number | This compound[2] |

| Detection Range | 0-1 ppm (mg/L) and 1-12 ppm (mg/L)[2] |

| Method Detection Limit (MDL) | 0.05 ppm (mg/L)[3][4] |

| Analysis Time | 1 minute[2][4][5] |

| Number of Tests | 30[1][5][6] |

| Methodology | 4-Aminoantipyrine (4-AAP)[1][2] |

Underlying Scientific Principle: The 4-Aminoantipyrine Method

The this compound kit's functionality is based on the well-established 4-aminoantipyrine (4-AAP) colorimetric method.[1] In this chemical reaction, phenolic compounds react with 4-aminoantipyrine in an alkaline solution in the presence of potassium ferricyanide.[2] This reaction produces a distinct red-colored complex.[2] The intensity of the resulting color is directly proportional to the concentration of phenols in the sample. The method is effective for detecting phenol, as well as ortho- and meta-substituted phenols.[1] Some para-substituted phenols may also be detected under appropriate pH conditions.[1] The results are expressed as parts per million (ppm) or milligrams per liter (mg/L) of phenol (C₆H₅OH).[2]

Detailed Experimental Protocol

The following protocol outlines the step-by-step procedure for using the this compound Phenols CHEMets® Kit. For safety, it is essential to read the Safety Data Sheet (SDS) available at --INVALID-LINK-- and wear safety glasses and protective gloves before performing this test.[2]

-

Sample Preparation : Fill the provided sample cup to the 25 mL mark with the aqueous sample to be tested.[2]

-

Reagent Introduction : Dissolve the crystals located on the tip of a CHEMet ampoule by briefly stirring the sample with the ampoule tip.[2]

-

Sample Collection : Place the CHEMet ampoule, tip first, into the sample cup. Snap the tip of the ampoule. The vacuum inside the ampoule will cause it to fill with the sample, leaving a small bubble for mixing.[2]

-

Mixing : To ensure a complete reaction, invert the ampoule several times, allowing the bubble to travel from one end to the other.[2]

-

Incubation and Observation : Dry the exterior of the ampoule and wait for 1 minute for the color to develop.[2]

-

Result Determination :

-

Low Range Comparator (0-1 ppm) : Insert the ampoule, flat end first, into the low range comparator. Hold the comparator up to a light source and view from the bottom. Rotate the comparator until the color of the sample aligns with the best color match on the standard.[2]

-

High Range Comparator (1-12 ppm) : Place the ampoule between the color standards in the high range comparator. Move the ampoule along the comparator until the closest color match is identified.[1]

-

Considerations for Accurate Measurements

To ensure the most accurate results, several factors should be taken into account:

-

Interferences : The presence of ferrous iron can cause a blue discoloration, which can be eliminated by adding a few drops of 1% EDTA to the sample before the test.[2] Sulfide concentrations exceeding 100 ppm may result in a yellow turbidity.[2]

-

Highly Contaminated Samples : For wastewater samples with high levels of contamination, distillation may be necessary to separate the phenols from nonvolatile impurities.[2]

-

Sample Dilution : If the phenol concentration is expected to be higher than the kit's detection range, the sample can be diluted to extend the measurement range.

This guide provides the essential technical details for the proficient use of the this compound kit for phenol detection. For further information, including safety data and instructional videos, please refer to the manufacturer's website.[2]

References

- 1. gas-sensing.com [gas-sensing.com]

- 2. chemetrics.b-cdn.net [chemetrics.b-cdn.net]

- 3. midlandsci.com [midlandsci.com]

- 4. Buy Chemetrics this compound, CHEMets Phenols for 4-Aminoantipyrine Method - Mega Depot [megadepot.com]

- 5. CHEMetrics Phenol Visual Kit, Range: 0-1 ppm & 0-12 Martinique | Ubuy [ubuy.mq]

- 6. coleparmer.com [coleparmer.com]

Phenol Analysis in Water: A Technical Guide Using the CHEMetrics K-8012 Kit

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the CHEMetrics K-8012 kit for the quantitative analysis of phenols in water. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who require accurate and rapid phenol measurements. This document details the underlying chemistry, experimental protocol, performance specifications, and relevant applications, with a focus on providing a deeper understanding of the method's context in scientific research.

Introduction to Phenol Analysis

Phenol and its derivatives are significant compounds across various scientific disciplines. In environmental science, their presence in water can indicate industrial pollution, and they are known to persist in aquatic environments for extended periods.[1] For drinking water, even low concentrations of phenols can impart undesirable taste and odor, especially after chlorination.[1][2] In the pharmaceutical and drug development sectors, phenols are a recurring motif in many approved small-molecule drugs.[3][4] They are also used as precursors in the synthesis of plastics, detergents, and herbicides, and as active ingredients in antiseptics and disinfectants.[1] The ability to accurately quantify phenol levels is therefore crucial for environmental monitoring, quality control in manufacturing, and in various stages of pharmaceutical research, including stability studies of phenolic drugs.[5]

The CHEMetrics this compound kit offers a convenient and rapid colorimetric method for the determination of total phenols in water. This guide will delve into the technical aspects of this kit, providing the necessary information for its effective implementation in a research setting.

Principle of the Method: The 4-Aminoantipyrine (4-AAP) Reaction

The CHEMetrics this compound kit utilizes the well-established 4-aminoantipyrine (4-AAP) colorimetric method.[1][2] In this reaction, phenolic compounds react with 4-aminoantipyrine in an alkaline solution in the presence of an oxidizing agent, potassium ferricyanide. This oxidative coupling reaction forms a red-colored antipyrine dye.[2][6] The intensity of the resulting color is directly proportional to the concentration of phenols in the sample.

The reaction is sensitive to phenol, as well as ortho- and meta-substituted phenols.[2] However, it is important to note that some para-substituted phenols, particularly those with alkyl, aryl, nitro, benzoyl, nitroso, or aldehyde groups, may not be detected by this method.[6][7]

Technical Specifications of the CHEMetrics this compound Kit

The quantitative data for the CHEMetrics this compound kit are summarized in the table below for easy reference and comparison.

| Parameter | Specification |

| Analysis Method | 4-Aminoantipyrine (4-AAP) |

| Measurement Range | Low Range: 0-1 ppm (mg/L) High Range: 0-12 ppm (mg/L) |

| Method Detection Limit (MDL) | 0.05 ppm (mg/L) |

| Analysis Time | 1 minute |

| Number of Tests per Kit | 30 |

| Kit Contents | 30 self-filling ampoules, low and high range comparators, 25 mL sample cup, instruction manual |

Experimental Protocol

The following is a detailed methodology for performing phenol analysis using the CHEMetrics this compound kit.

4.1. Materials Provided in the Kit:

-

30 self-filling ampoules containing the 4-aminoantipyrine reagent.

-

Low range color comparator (0-1 ppm).

-

High range color comparator (0-12 ppm).

-

25 mL sample cup.

-

Instruction manual.

4.2. Step-by-Step Procedure:

-

Sample Collection and Preparation:

-

Rinse the 25 mL sample cup with the water sample to be tested.

-

Fill the sample cup to the 25 mL mark with the water sample.

-

-

Reagent Addition and Reaction:

-

Place the tip of a CHEMetrics ampoule into the sample cup.

-

Snap the pre-scored tip of the ampoule by pressing it against the side of the cup. The vacuum inside the ampoule will draw in the correct amount of sample.

-

A small bubble will remain in the ampoule to facilitate mixing.

-

-

Color Development:

-

Mix the contents of the ampoule by inverting it several times, allowing the bubble to travel from end to end.

-

Wipe the exterior of the ampoule dry.

-

Allow 1 minute for the color to develop.

-

-

Measurement and Interpretation:

-

For the low range (0-1 ppm): Insert the ampoule, flat end first, into the center of the low range comparator. Hold the comparator up to a light source and rotate it until the color of the sample aligns with a color standard. The corresponding value on the comparator is the phenol concentration in ppm.

-

For the high range (0-12 ppm): Place the ampoule between the color standards on the high range comparator. Slide the ampoule along the comparator until the best color match is found. The corresponding value is the phenol concentration in ppm.

-

4.3. Workflow Diagram:

Caption: A simplified workflow for phenol analysis using the CHEMetrics this compound kit.

Performance and Interferences

For researchers, understanding the limitations and potential interferences of an analytical method is critical for data integrity.

5.1. Performance:

While CHEMetrics does not provide extensive public data on accuracy and precision for this specific kit, the 4-AAP method is a well-established and accepted technique. For rigorous research, it is recommended to perform in-house validation studies to determine the method's accuracy, precision (repeatability and reproducibility), and linearity within the specific matrix of interest.

5.2. Potential Interferences:

-

Oxidizing Agents: The presence of strong oxidizing agents can interfere with the color-forming reaction.[8]

-

Reducing Agents: Sulfides can cause a yellow turbidity.[4]

-

pH: The reaction is pH-dependent and occurs in an alkaline medium. The reagents in the kit are buffered to ensure the correct pH.

-

Para-substituted Phenols: As previously mentioned, some phenols with substituents in the para position may show little to no color development.[7]

-

Aromatic Amines: Certain aromatic amines can produce a color change, leading to positive interference.

For highly contaminated or complex matrices, a distillation step to separate phenols from non-volatile impurities may be necessary prior to analysis.[4]

Comparison with Other Analytical Methods

While the CHEMetrics this compound kit provides a rapid and convenient method for phenol analysis, it is important to understand its place among other analytical techniques.

| Method | Principle | Advantages | Disadvantages |

| CHEMetrics this compound (Colorimetric) | 4-Aminoantipyrine reaction | Rapid, portable, easy to use, low cost per test | Provides total phenol concentration, potential for interferences, lower sensitivity and specificity compared to chromatographic methods |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, UV or fluorescence detection | High sensitivity and specificity, can quantify individual phenolic compounds | Requires expensive instrumentation, longer analysis time, requires skilled operator |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and mass-to-charge ratio | Very high sensitivity and specificity, definitive identification of compounds | Requires derivatization for non-volatile phenols, expensive instrumentation, complex sample preparation |

The choice of method depends on the specific research question, required sensitivity, sample matrix, and available resources. The CHEMetrics this compound kit is well-suited for rapid screening, process monitoring, and field analysis where a total phenol value is sufficient. For detailed analysis of individual phenolic compounds or when high sensitivity is required, chromatographic methods are the preferred choice.

Relevance in Research and Drug Development

The analysis of phenols is pertinent to several areas of research and drug development:

-

Environmental Monitoring: Assessing the impact of industrial effluents on water quality.

-

Drug Stability Studies: Phenolic functional groups in drug molecules can be susceptible to degradation. Monitoring phenol levels can be part of stability testing protocols.[5]

-

Toxicology Studies: Phenol is a protoplasmic poison that can cause cellular damage.[9] Quantifying phenol exposure is critical in toxicological research.

-

Biopharmaceutical Research: Phenolic compounds can interact with and modulate various cellular signaling pathways, making them a subject of interest in drug discovery.[10][11]

Phenol and Cellular Signaling Pathways

For drug development professionals, understanding the biological context of phenols is crucial. Phenolic compounds are known to modulate a variety of intracellular signaling pathways, many of which are implicated in inflammation, cancer, and neurodegenerative diseases.[10][12][13]

8.1. NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Some phenolic compounds have been shown to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.

Caption: Phenolic compounds can inhibit NF-κB activation, reducing inflammatory gene expression.

8.2. MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Certain phenols can modulate MAPK signaling, which is relevant in cancer research.

Caption: Phenolic compounds can interfere with the MAPK signaling cascade.

Conclusion

The CHEMetrics this compound kit provides a valuable tool for the rapid and convenient analysis of total phenols in water. Its simplicity and portability make it suitable for a wide range of applications, from environmental screening to preliminary assessments in research and development. However, for applications requiring high specificity and the quantification of individual phenolic compounds, complementary analytical techniques such as HPLC or GC-MS should be employed. A thorough understanding of the method's principles, limitations, and potential interferences is essential for obtaining reliable and meaningful data in a scientific context. The biological activity of phenolic compounds, particularly their interaction with key cellular signaling pathways, underscores their importance in ongoing research and drug discovery efforts.

References

- 1. Phenols Test Kits - 4-Aminoantipyrine Method | CHEMetrics [chemetrics.com]

- 2. gas-sensing.com [gas-sensing.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Phenols in Pharmaceuticals: Analysis of a Recurring Motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Severe impact of hemolysis on stability of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What is the Difference Between Phenols by 4AAP vs GCMS Methods? : Bureau Veritas Customer Support Portal [bvsolutions.freshdesk.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Phenol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. At the interface of antioxidant signalling and cellular function: Key polyphenol effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the K-8012 Phenols Test Kit

The K-8012 was a visual test kit developed by CHEMetrics for the quantitative determination of phenols in water. Although this product has been discontinued, its underlying chemical principles and methodologies remain relevant for researchers, scientists, and professionals in drug development and environmental monitoring. This guide provides a detailed overview of the kit's components, reagents, and the experimental protocol based on the established 4-Aminoantipyrine (4-AAP) method.

Core Principle: The 4-Aminoantipyrine (4-AAP) Method

The this compound test kit utilized the well-established 4-aminoantipyrine (4-AAP) method for the detection of phenols, a technique referenced in standard methods for water analysis, including those from the USEPA.[1][2][3] In this reaction, phenolic compounds react with 4-aminoantipyrine in an alkaline solution in the presence of an oxidizing agent, potassium ferricyanide, to form a red-colored antipyrine dye.[2][3] The intensity of the resulting color is directly proportional to the concentration of phenols in the sample. This method is effective for phenol, as well as ortho- and meta-substituted phenols.[1][3] However, it is important to note that para-substituted phenols may not be detected with this method.[4]

The chemical reaction can be visualized as a signaling pathway leading to the formation of a colored product, which is the basis for the quantitative analysis.

Components and Reagents

The this compound test kit was designed for ease of use and included all necessary components to perform 30 tests.[5][6][7] The core of the kit was the self-filling reagent ampoules, which contained pre-measured reagents under vacuum, ensuring stability and minimizing user contact with chemicals.[3]

Table 1: this compound Test Kit Components

| Component | Description |

| Refill (R-8012) | A pack of 30 self-filling ampoules containing the necessary reagents.[5] |

| Comparators | Included both low and high range color comparators for visual quantification of the test results.[5][8] |

| Activator/Stabilizer Solution | A solution added to the sample prior to testing. While the exact composition is not detailed, it likely serves to adjust the sample's pH to the optimal alkaline conditions (around pH 10) required for the reaction.[2][9] |

| Sample Cup | A 25 mL cup for sample collection and performing the test.[3][5] |

| Instructions | A detailed manual for performing the test.[5][6] |

The reagents within the ampoules are based on the 4-AAP chemistry. The key reactive agents are detailed below.

Table 2: Core Reagents of the this compound Test Kit

| Reagent | Chemical Formula | Function |

| 4-Aminoantipyrine | C₁₁H₁₃N₃O | Primary reagent that reacts with phenols to form a colored product.[1][3] |

| Potassium Ferricyanide | K₃[Fe(CN)₆] | An oxidizing agent that facilitates the color-forming reaction.[3][4] |

| Alkaline Buffer | Not specified | Creates the necessary alkaline environment (pH 10) for the reaction to proceed.[2][3] |

Quantitative Data

The this compound kit was designed for the visual determination of phenol concentrations across two ranges, allowing for both low and high-level detection.

Table 3: this compound Test Kit Specifications

| Parameter | Value |

| Measurement Ranges | 0-1 ppm and 0-12 ppm[3][9] |

| Method Detection Limit (MDL) | 0.05 ppm[9][10] |

| Analysis Time | 1 minute[4][9] |

For higher concentration samples, a related product, the K-8012D (also discontinued), offered measurement ranges of 0-30 and 0-350 ppm.[11]

Experimental Protocol

The experimental workflow for the this compound test kit was designed to be simple and efficient, minimizing the potential for operator error.[3] The following is a detailed methodology based on the available instructions and the principles of the 4-AAP method.

Detailed Experimental Steps:

-

Sample Collection and Preparation : Fill the provided 25 mL sample cup to the mark with the water sample to be analyzed.[3] If the sample is known to have a very high concentration of phenols, a dilution with deionized water may be necessary.

-

pH Adjustment : Add two drops of the "Stabilizer Solution" to the sample and mix thoroughly.[3] This step is crucial for adjusting the sample's pH to the optimal alkaline range for the reaction.

-

Reagent Introduction : Place the tip of a CHEMetrics ampoule into the sample cup. Snap the tip of the ampoule. The vacuum inside the ampoule will automatically draw in the correct volume of the sample.[3]

-

Mixing : Once the ampoule is filled, invert it several times to ensure that the sample and the reagents are thoroughly mixed. A small bubble is present in the ampoule to facilitate this mixing process.[3]

-

Color Development : Allow the reaction to proceed for one minute for the color to fully develop.[3]

-

Visual Measurement : After the one-minute waiting period, place the ampoule in the appropriate color comparator (low or high range). Hold the comparator up to a light source and rotate it until the color of the sample in the ampoule matches one of the color standards. The corresponding concentration is then read from the comparator.[3]

Interferences:

It is important to be aware of potential interferences that can affect the accuracy of the results. Oxidizing agents such as chlorine can interfere with the reaction.[12] Additionally, some para-substituted phenols may not react, leading to an underestimation of the total phenol content.[4] In highly contaminated wastewater, a preliminary distillation step may be required to remove nonvolatile impurities.[4]

References

- 1. Phenols Test Kits - 4-Aminoantipyrine Method | CHEMetrics [chemetrics.com]

- 2. epa.gov [epa.gov]

- 3. gas-sensing.com [gas-sensing.com]

- 4. chemetrics.b-cdn.net [chemetrics.b-cdn.net]

- 5. CHEMets Phenols Visual Test Kit (this compound) | CHEMetrics [chemetrics.com]

- 6. coleparmer.co.uk [coleparmer.co.uk]

- 7. coleparmer.com [coleparmer.com]

- 8. sglab.net [sglab.net]

- 9. Buy Chemetrics this compound, CHEMets Phenols for 4-Aminoantipyrine Method - Mega Depot [megadepot.com]

- 10. midlandsci.com [midlandsci.com]

- 11. Phenols VACUettes Visual Test Kit (K-8012D) | CHEMetrics [chemetrics.com]

- 12. edfhelpdesk.com [edfhelpdesk.com]

Technical Guide: Shelf Life and Storage of K-8012 Reagents

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the shelf life, storage, and stability of the K-8012 reagent kit, a widely used tool for the colorimetric determination of phenols. The information presented herein is intended to ensure optimal performance and accurate results for research and development applications.

Product Specifications and Components

The this compound is a visual test kit for the determination of phenols in aqueous samples. The methodology is based on the 4-Aminoantipyrine (4-AAP) method, where phenolic compounds react with 4-AAP in an alkaline solution in the presence of potassium ferricyanide to form a red-colored complex. The intensity of the color is proportional to the phenol concentration.

The kit contains all necessary reagents pre-measured in vacuum-sealed glass ampoules. This packaging is designed to maintain the integrity and stability of the reagents over time.

Shelf Life and Recommended Storage Conditions

The manufacturer specifies a shelf life of one year for the this compound test kit. For optimal analytical performance, it is recommended to store the kit in the dark and at room temperature. The vacuum packing of the reagent ampoules is a key feature, purported to keep the reagents "active indefinitely" by preventing oxidation and degradation from atmospheric components.[1][2][3]

Table 1: Recommended Storage and Handling of this compound Reagents

| Parameter | Recommendation | Rationale |

| Shelf Life | 1 year | Ensures reagent efficacy and accurate results. |

| Storage Temperature | Room temperature | Avoids potential degradation from freezing or excessive heat. |

| Light Exposure | Store in the dark | Key components, 4-AAP and potassium ferricyanide, can be light-sensitive.[4][5] |

| Atmosphere | Store in original vacuum-sealed ampoules until use | Protects reagents from oxidation and environmental contaminants. |

| Handling | Wash hands after use. Do not eat, drink, or smoke in work areas. | Standard laboratory safety practice.[6] |

Reagent Stability Profile

The stability of the this compound reagents is primarily dependent on the stability of its core components: 4-Aminoantipyrine and potassium ferricyanide.

4-Aminoantipyrine (4-AAP)

4-AAP is a stable crystalline powder.[5][7] However, it can be sensitive to light.[5] While solid 4-AAP is stable, its aqueous solutions are more prone to degradation. For optimal performance, it is often recommended that 4-AAP solutions be prepared fresh daily.[2] If storage of a stock solution is necessary, it should be kept at or below -20°C for a period of up to several months.

Potassium Ferricyanide

Potassium ferricyanide is stable as a solid under normal storage conditions. However, its aqueous solutions can undergo slow decomposition, particularly when exposed to light and heat.[4] The stability of potassium ferricyanide solutions is significantly improved in alkaline conditions and when stored in the dark.

Table 2: Factors Affecting the Stability of Key Reagents

| Reagent | Factor | Effect on Stability | Mitigation Strategy |

| 4-Aminoantipyrine | Light | Potential for photodegradation.[5] | Store in dark conditions. |

| Solution Age | Aqueous solutions can degrade over time. | Prepare fresh or store frozen. | |

| Potassium Ferricyanide | Light | Accelerates decomposition of aqueous solutions.[4] | Store in dark bottles or in the dark. |

| Heat | Promotes decomposition.[4] | Store at room temperature, avoiding excessive heat. | |

| pH | More stable in alkaline solutions. | The this compound method is performed at an alkaline pH.[2] |

Experimental Protocols

The following sections detail the standard procedure for using the this compound kit and a proposed protocol for conducting stability studies.

Standard Operating Procedure for Phenol Determination

This protocol is based on the established 4-AAP method for phenol detection.

-

Sample Preparation: Collect the aqueous sample in a clean container. If the sample is suspected to contain oxidizing agents like chlorine, they should be removed prior to testing as they can interfere with the reaction.

-

Reaction Initiation:

-

Add the contents of the activator solution (if provided as a separate component) to the sample to adjust the pH to the optimal alkaline range for the colorimetric reaction.

-

Introduce the 4-Aminoantipyrine reagent to the pH-adjusted sample.

-

Add the potassium ferricyanide solution to initiate the oxidative coupling reaction.

-

-

Color Development: Allow the reaction to proceed for the time specified in the kit instructions to ensure complete color development.

-

Measurement: Visually compare the color of the reacted sample to the provided color standards or measure the absorbance spectrophotometrically at the recommended wavelength (typically around 510 nm for the 4-AAP method).

-

Quantification: Determine the phenol concentration by matching the sample color to the calibrated standards.

Protocol for Accelerated Stability Study

To generate quantitative data on the shelf life of the this compound reagents under various conditions, an accelerated stability study can be performed.

-

Sample Cohorts: Divide a batch of this compound kits into several cohorts.

-

Storage Conditions: Store each cohort under a different set of controlled environmental conditions.

-

Control: Recommended storage (room temperature, dark).

-

Elevated Temperature: e.g., 40°C, 50°C to simulate long-term storage at room temperature.

-

Light Exposure: Continuous exposure to a standardized light source (e.g., cool white fluorescent).

-

Combined Stress: Elevated temperature and light exposure.

-

-

Time Points: At specified time intervals (e.g., 0, 1, 3, 6, 12 months), remove a kit from each cohort for analysis.

-

Performance Testing:

-

Prepare a series of standard phenol solutions of known concentrations.

-

Use the stored this compound kits to measure the phenol concentration of these standards.

-

Record the colorimetric readings or absorbance values.

-

-

Data Analysis:

-

Compare the results from the stressed kits to the control group and the initial (time 0) results.

-

A significant deviation in the measured concentration of the standards would indicate reagent degradation.

-

Plot the degradation rate versus time for each storage condition to extrapolate the real-time shelf life.

-

Visualizing Workflows and Pathways

Logical Workflow for this compound Usage

The following diagram illustrates the decision-making process and steps for the proper use of the this compound reagent kit.

Caption: Logical workflow for using the this compound phenol test kit.

Chemical Reaction Pathway

This diagram outlines the chemical reaction that forms the basis of the this compound test.

Caption: Chemical reaction pathway for the 4-AAP method.

Experimental Workflow for Stability Study

The following diagram details the steps involved in conducting a stability study for the this compound reagents.

Caption: Experimental workflow for a this compound reagent stability study.

References

- 1. Analytical Method [keikaventures.com]

- 2. edfhelpdesk.com [edfhelpdesk.com]

- 3. gas-sensing.com [gas-sensing.com]

- 4. westliberty.edu [westliberty.edu]

- 5. 83-07-8 CAS MSDS (4-Aminoantipyrine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. 4-Aminoantipyrine | 83-07-8 [chemicalbook.com]

A Technical Guide to the Core Principles of Colorimetric Phenol Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental principles and methodologies of colorimetric phenol analysis. Phenolic compounds are a diverse group of molecules that play significant roles in pharmaceuticals, natural products, and industrial chemistry. Their accurate quantification is crucial for research, quality control, and drug development. This guide details the core colorimetric methods, offering insights into their chemical basis, experimental protocols, and comparative performance.

Fundamental Principles of Colorimetric Phenol Analysis

Colorimetric analysis is a widely used technique that determines the concentration of a chemical compound in a solution through the measurement of color intensity.[1] In the context of phenol analysis, this involves a chemical reaction between the phenolic compound and a specific reagent, resulting in the formation of a colored product. The intensity of the color, which is directly proportional to the concentration of the phenol, is quantified using a spectrophotometer at a specific wavelength. The fundamental relationship is described by the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Key Colorimetric Methods for Phenol Analysis

Several colorimetric methods have been developed for the quantification of phenols. This guide focuses on four prominent methods: the Folin-Ciocalteu method, the 4-Aminoantipyrine (4-AAP) method, the Gibbs reagent method, and the Ferric Chloride test.

Folin-Ciocalteu (F-C) Method

The Folin-Ciocalteu assay is a widely used method for determining the total phenolic content in a sample.[2] It is important to note that the F-C reagent is not specific to phenols and reacts with any reducing substance present in the sample.[3][4] Therefore, this method measures the total reducing capacity of a sample, which is often expressed as gallic acid equivalents (GAE).[5]

Chemical Principle: The Folin-Ciocalteu reagent is a mixture of phosphomolybdic and phosphotungstic acids.[6] In an alkaline medium, phenolic compounds reduce the yellow molybdenum-tungsten complex in the reagent to a blue-colored complex.[7] The intensity of the blue color is proportional to the total amount of phenolic compounds and is measured spectrophotometrically at approximately 765 nm.[8][9]

Reaction Pathway:

References

- 1. researchgate.net [researchgate.net]

- 2. Ferric chloride test - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. cosmobiousa.com [cosmobiousa.com]

- 6. Folin–Ciocalteu reagent - Wikipedia [en.wikipedia.org]

- 7. What is the Difference Between Phenols by 4AAP vs GCMS Methods? : Bureau Veritas Customer Support Portal [bvsolutions.freshdesk.com]

- 8. pubcompare.ai [pubcompare.ai]

- 9. Folin-Ciocalteau Micro Method for Total Phenol in Wine | Waterhouse Lab [waterhouse.ucdavis.edu]

The Chemistry of Phenol Detection: An In-depth Technical Guide to the K-8012 Assay

For researchers, scientists, and professionals in drug development, the accurate quantification of phenolic compounds is a critical analytical task. The CHEMetrics K-8012 assay kit provides a rapid and straightforward visual method for the determination of phenols in aqueous solutions. This guide delves into the core chemistry of the this compound assay, its experimental protocol, and the underlying principles of its mechanism of action.

Core Principle: The 4-Aminoantipyrine (4-AAP) Method

The this compound assay is based on the well-established 4-aminoantipyrine (4-AAP) colorimetric method for the detection of phenols.[1][2] The fundamental principle of this assay involves an oxidative coupling reaction. In an alkaline environment and in the presence of an oxidizing agent, phenolic compounds react with 4-aminoantipyrine (4-AAP) to form a distinct red-colored product.[1][2] The intensity of the resulting color is directly proportional to the concentration of phenols in the sample.

The oxidizing agent used in this reaction is typically potassium ferricyanide.[3][4] The reaction specifically targets phenols where the para position relative to the hydroxyl group is unsubstituted or is occupied by a halogen, carboxyl, or sulfonic acid group. Phenols with alkyl, aryl, nitro, or other non-reactive groups at the para position may not be detected by this method.[5][6]

Chemical Reaction Pathway

The reaction proceeds via an electrophilic substitution mechanism. The 4-aminoantipyrine is oxidized by the potassium ferricyanide to an electrophilic intermediate. This intermediate then attacks the electron-rich phenol at the para position, leading to the formation of a quinoneimine dye. This resulting dye exhibits a characteristic red color, which is the basis for the colorimetric quantification.

Quantitative Data Summary

The CHEMetrics this compound assay is a visual test kit designed for semi-quantitative analysis. The kit includes comparators for two distinct measurement ranges.

| Parameter | Specification |

| Analyte | Phenolic Compounds |

| Method | 4-Aminoantipyrine (4-AAP) |

| Measurement Range 1 | 0 - 1 ppm (mg/L) |

| Measurement Range 2 | 0 - 12 ppm (mg/L) |

| Method Detection Limit (MDL) | 0.05 ppm |

| Analysis Time | 1 minute |

Experimental Protocol

The following is a detailed methodology for the determination of phenols using a method analogous to the this compound assay.

Materials:

-

CHEMetrics this compound Phenols Kit (or equivalent)

-

Self-filling ampoules with 4-AAP reagent

-

Low and High Range Comparators

-

Sample Cup (25 mL)

-

-

Water sample to be analyzed

-

Stabilizer Solution (if required for sample preservation)

Procedure:

-

Sample Collection and Preservation: Collect the water sample in a clean container. If the analysis is not performed immediately, the sample should be preserved to prevent the degradation of phenolic compounds. This typically involves acidification and the addition of a stabilizing agent like copper sulfate.[4][7]

-

Sample Preparation:

-

Rinse the sample cup with the water sample to be tested.

-

Fill the sample cup to the 25 mL mark with the water sample.

-

If a stabilizer solution is required, add the specified number of drops to the sample and mix thoroughly.

-

-

Assay Execution:

-

Take one of the self-filling ampoules from the kit.

-

Hold the ampoule in an upright position and snap the tip at the score mark.

-

Invert the ampoule and place the open tip below the surface of the sample in the cup.

-

The vacuum inside the ampoule will draw the sample in. A small bubble of inert gas will remain in the ampoule.

-

Remove the ampoule from the sample cup.

-

Mix the contents of the ampoule by inverting it several times, allowing the bubble to travel from end to end.

-

-

Color Development and Measurement:

-

Allow the ampoule to stand for 1 minute for the color to fully develop.[5]

-

Place the ampoule in the appropriate comparator (low or high range).

-

Hold the comparator up to a light source and view from the top.

-

Rotate the comparator until the color of the ampoule matches one of the color standards.

-

The concentration of phenols in the sample is read directly from the matched color standard on the comparator.

-

References

Methodological & Application

Application Notes and Protocols for the K-8012 Phenols Test Kit

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of the K-8012 Phenols Test Kit, specifically tailored for research, scientific, and drug development applications. This document extends beyond the basic instructions to include in-depth information on the test's principles, performance characteristics, and protocols for accurate and reliable determination of phenols in aqueous samples.

Introduction

Phenols and phenolic compounds are a significant class of organic molecules widely distributed in the environment and are of considerable interest in various research fields, including environmental science, toxicology, and pharmaceutical development. Accurate quantification of phenols is crucial for applications such as monitoring industrial effluents, assessing environmental contamination, and in quality control processes during drug manufacturing. The this compound Phenols Test Kit provides a rapid and convenient method for the determination of total phenols.

Principle of the Method

The this compound test kit utilizes the well-established 4-aminoantipyrine (4-AAP) colorimetric method for the determination of phenols.[1][2] In this reaction, phenolic compounds react with 4-aminoantipyrine in an alkaline solution in the presence of an oxidizing agent, potassium ferricyanide, to form a red-colored antipyrine dye.[1][3][4] The intensity of the resulting color is directly proportional to the concentration of phenols in the sample. The results are expressed as parts per million (ppm) or milligrams per liter (mg/L) of phenol (C₆H₅OH).[1][3]

This method is effective for the detection of phenol, as well as ortho- and meta-substituted phenols.[1][2] Some para-substituted phenols may also be detected under appropriate pH conditions.[1][4]

Chemical Reaction Pathway

The oxidative coupling of phenols with 4-aminoantipyrine proceeds as follows:

Caption: Oxidative coupling reaction of phenols with 4-aminoantipyrine.

Kit Specifications and Performance Data

The this compound Phenols Test Kit is a visual test kit that includes all necessary reagents and comparators for analysis.[5][6]

| Parameter | Specification |

| Analysis Method | 4-Aminoantipyrine (4-AAP) |

| Measurement Range | 0 - 1 ppm (mg/L) and 0 - 12 ppm (mg/L) |

| Method Detection Limit (MDL) | 0.05 ppm (mg/L)[7] |

| Analysis Time | Approximately 1 minute[7] |

| Kit Components | 30 self-filling ampoules, low and high range color comparators, 25 mL sample cup, instructions[1][5][6][7] |

Experimental Protocols

Materials Required

-

This compound Phenols Test Kit

-

Sample to be analyzed

-

Personal Protective Equipment (safety glasses, gloves)

Standard Protocol for Aqueous Samples

This protocol is suitable for clear, aqueous samples such as groundwater, surface water, and wastewater effluent.

Caption: Standard experimental workflow for the this compound Phenols Test Kit.

Protocol for Samples with Potential Interferences

Certain substances can interfere with the 4-AAP method. The following table outlines common interferences and recommended mitigation strategies.

| Interfering Substance | Effect | Mitigation Strategy |

| Ferrous Iron | Causes a blue color, leading to inaccurate results.[3] | Add a few drops of 1% EDTA solution to the sample before the test.[3] |

| Sulfide (>100 ppm) | Causes a yellow turbidity.[3] | Acidify the sample to a pH below 4 with phosphoric acid and briefly aerate by stirring.[8] |

| Oxidizing Agents (e.g., chlorine) | Can partially oxidize phenolic compounds, leading to low results.[8] | Remove immediately after sampling by adding an excess of ferrous ammonium sulfate.[8] |

| High Turbidity/Suspended Solids | Can interfere with color comparison. | For highly contaminated samples, a preliminary distillation step may be required to separate phenols from nonvolatile impurities.[3] Alternatively, filter the sample through a 0.45 µm filter. |

Protocol for High Concentration Samples

For samples where the phenol concentration is expected to exceed the range of the high comparator (12 ppm), a sample dilution is necessary.

-

Perform a preliminary test to estimate the phenol concentration.

-

Based on the initial result, calculate the required dilution factor to bring the concentration within the 0-12 ppm range.

-

Prepare the diluted sample using deionized water.

-

Follow the Standard Protocol (Section 4.2) using the diluted sample.

-

Multiply the result obtained from the comparator by the dilution factor to determine the original sample concentration.

Data Interpretation and Reporting

Results are obtained by visually comparing the color of the reacted sample in the ampoule to the color standards in the provided comparators.[1] The concentration is read directly from the comparator.[1] It is important to note that the result represents the "total phenol" concentration, and the color response can vary for different phenolic compounds.[9] Therefore, results are reported as "ppm (mg/L) equivalent phenol" (C₆H₅OH).[3]

Application to Specific Research Areas

Environmental Monitoring

The this compound kit is well-suited for rapid screening of phenol contamination in various water sources. Its portability and ease of use make it ideal for field testing of industrial effluents and surface waters.

Biopharmaceutical and Drug Development

In a drug development context, this kit can be used for:

-

Raw Material Testing: Screening for phenolic impurities in raw materials.

-

Process Monitoring: Monitoring phenol levels in process streams.

-

Wastewater Analysis: Ensuring compliance with environmental discharge regulations.

When analyzing complex matrices such as cell culture media or biological fluids, sample preparation is critical. It is recommended to perform a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation and filtration of the supernatant before analysis. A spike and recovery study is also advised to validate the method for a specific matrix.

Safety and Handling

-

Always wear appropriate personal protective equipment, including safety glasses and gloves, when handling reagents and samples.[3]

-

Review the Safety Data Sheet (SDS) for the this compound kit before use.[3]

-

The reagents are contained in vacuum-sealed ampoules, which minimizes direct contact with chemicals.[1]

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| No color development | Phenol concentration is below the MDL; Presence of strong reducing agents. | Re-test with a less diluted sample if applicable; Check for and mitigate the presence of reducing agents. |

| Faint or unexpected color | Presence of interfering substances; Low phenol concentration. | Refer to the interference mitigation strategies in Section 4.3. |

| Difficulty in color matching | Inadequate lighting; High sample turbidity. | Use a consistent, bright light source for comparison; Filter the sample before analysis. |

For further technical assistance, please contact the manufacturer.

References

- 1. gas-sensing.com [gas-sensing.com]

- 2. Phenols Test Kits - 4-Aminoantipyrine Method | CHEMetrics [chemetrics.com]

- 3. chemetrics.b-cdn.net [chemetrics.b-cdn.net]

- 4. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. coleparmer.com [coleparmer.com]

- 6. researchgate.net [researchgate.net]

- 7. Buy Chemetrics this compound, CHEMets Phenols for 4-Aminoantipyrine Method - Mega Depot [megadepot.com]

- 8. edfhelpdesk.com [edfhelpdesk.com]

- 9. epa.gov [epa.gov]

Application Note: Protocol for the Determination of Phenolic Compounds in Wastewater

Note on Protocol Identification: A specific protocol universally designated as "K-8012" for general wastewater analysis could not be identified in publicly available scientific literature or regulatory documents. The designation "this compound" corresponds to a commercially available test kit for the determination of phenols. Therefore, this document provides a detailed application note and protocol for the well-established 4-Aminoantipyrine (4-AAP) method, which is the underlying chemistry of the aforementioned test kit and a standard method for the analysis of phenolic compounds in wastewater.

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Phenolic compounds are a class of organic pollutants frequently found in industrial and municipal wastewater. Their presence is of significant environmental concern due to their toxicity to aquatic organisms and the potential to form more hazardous disinfection byproducts during water treatment.[1] Accurate and reliable quantification of these compounds is therefore essential for environmental monitoring, process control in wastewater treatment, and for ensuring the safety of water resources. This application note provides a detailed protocol for the determination of total phenolic compounds in wastewater using the 4-Aminoantipyrine (4-AAP) colorimetric method.[2][3] This method is widely recognized and applicable to a variety of water and wastewater matrices.[4][5]

2.0 Principle of the Method

The 4-Aminoantipyrine (4-AAP) method is a colorimetric assay based on the reaction of phenolic compounds with 4-aminoantipyrine in an alkaline environment (pH 10.0 ± 0.2).[2][4] In the presence of an oxidizing agent, typically potassium ferricyanide, this reaction leads to the formation of a reddish-brown antipyrine dye.[4] The intensity of the resulting color is directly proportional to the concentration of phenolic compounds in the sample.[6] The concentration is quantified by measuring the absorbance of the colored solution with a spectrophotometer at a specific wavelength, which is typically 460 nm or 510 nm.[6][7] For samples with low concentrations of phenols, the sensitivity of the method can be enhanced by extracting and concentrating the colored dye into an organic solvent, such as chloroform, prior to spectrophotometric measurement.[4][7]

3.0 Quantitative Data

The 4-AAP method provides reliable quantitative data for total phenols in wastewater over various concentration ranges. The performance characteristics can vary depending on the specific instrumentation used and whether a solvent extraction step is incorporated.

| Parameter | Direct Photometric Method | Chloroform Extraction Method | Reference |

| Applicable Concentration Range | 0.05 - 5.0 mg/L | 0.005 - 0.200 mg/L | [4][7] |

| Method Detection Limit (MDL) | Approximately 0.05 mg/L | Approximately 0.005 mg/L | [4] |

| Optimal Wavelength (λmax) | 510 nm | 460 nm | [4][7] |

| Reaction pH | 10.0 ± 0.2 | 10.0 ± 0.2 | [4] |

4.0 Experimental Protocol

The following protocol details the manual procedure for determining phenolic compounds in wastewater using the 4-AAP method with a chloroform extraction step for enhanced sensitivity.

4.1 Apparatus

-

Spectrophotometer suitable for measurements at 460 nm, with a light path of 1 cm or greater.

-

Separatory funnels (500-mL or 1000-mL capacity) with glass or PTFE stopcocks.

-

Calibrated pH meter.

-

Assorted Class A volumetric flasks and pipettes.

-

Qualitative filter paper.

4.2 Reagents

-

Ammonium Chloride Solution (2% w/v): Dissolve 20 g of analytical grade NH4Cl in 1000 mL of deionized water.[1]

-

Concentrated Ammonia Solution (25%)

-

4-Aminoantipyrine Solution (2% w/v): Dissolve 2 g of 4-aminoantipyrine in 100 mL of deionized water. This solution should be prepared fresh daily.[1]

-

Potassium Ferricyanide Solution (8% w/v): Dissolve 8 g of K3Fe(CN)6 in 100 mL of deionized water. This solution should be prepared fresh weekly.[1]

-

Chloroform (CHCl3), analytical grade.

-

Stock Phenol Solution (1000 mg/L): Accurately weigh and dissolve 1.00 g of pure phenol in freshly boiled and cooled deionized water, and dilute to a final volume of 1000 mL.

-

Standard Phenol Solutions: Prepare a series of calibration standards by appropriate dilution of the stock phenol solution.

4.3 Sample Handling and Pretreatment

-

Collect samples in clean glass containers. It is recommended to analyze samples within 4 hours of collection.[7]

-

For longer storage, preserve the sample by adding 1 g/L of copper sulfate (CuSO4) and acidifying to a pH below 4 with phosphoric acid (H3PO4). Preserved samples should be stored at 4°C and analyzed within 24 hours.[4][5]

-

To mitigate interferences, a preliminary distillation of the sample is highly recommended.[4]

4.4 Analytical Procedure

-

Transfer 500 mL of the wastewater sample (or an aliquot diluted to 500 mL) into a 1000-mL separatory funnel. The phenol concentration in the aliquot should not exceed 25 µg.[4]

-

Add 25 mL of the 2% ammonium chloride solution. Adjust the pH of the solution to 10.0 ± 0.2 using the concentrated ammonia solution.[1]

-

Add 3.0 mL of the 2% 4-aminoantipyrine solution and mix thoroughly by inversion.[1][4]

-

Add 3.0 mL of the 8% potassium ferricyanide solution and mix again.[1][4]

-

Allow the color to develop for a minimum of 3 minutes.[4]

-

Introduce 25 mL of chloroform into the separatory funnel. Stopper the funnel and shake vigorously for at least 2 minutes to extract the colored product into the organic phase.[1]

-

Allow the funnel to stand undisturbed for the layers to separate completely. The lower layer is the chloroform containing the extracted dye.

-

Carefully drain the chloroform layer through filter paper into a clean, dry spectrophotometer cuvette.

-

Measure the absorbance of the chloroform extract at 460 nm. Use a reagent blank, prepared by treating 500 mL of deionized water with the same procedure, to zero the spectrophotometer.

-

Construct a calibration curve by plotting the absorbance of the standard phenol solutions versus their known concentrations. Determine the concentration of phenolic compounds in the sample from this calibration curve.

5.0 Interferences

The accuracy of the 4-AAP method can be affected by various substances. Oxidizing and reducing agents, as well as sulfur-containing compounds, are known to interfere with the color-forming reaction.[8] A distillation step is the most effective way to remove these interferences.[4] It is also important to note that the molar absorptivity of the resulting dye can vary for different phenolic compounds.[4] Consequently, the results are typically expressed as "total phenols" in units of phenol equivalents.

6.0 Visualizations

Caption: Chemical reaction pathway for the determination of phenols.

Caption: Step-by-step experimental workflow for phenol analysis.

References

Application Notes and Protocols for Phenol Testing using CHEMetrics K-8012

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the determination of phenols in aqueous samples using the CHEMetrics K--8012 test kit. The protocol includes sample collection, preservation, preparation, and analysis. Additionally, this document outlines procedures for mitigating common interferences to ensure data accuracy, particularly for complex sample matrices encountered in research and development.

Introduction

Phenolic compounds are common contaminants in industrial wastewater and can be present in various environmental and pharmaceutical samples. Accurate quantification of phenols is crucial for regulatory compliance, process monitoring, and research applications. The CHEMetrics K-8012 kit provides a rapid and convenient method for determining phenol concentrations. This method is based on the well-established 4-aminoantipyrine (4-AAP) chemistry, where phenolic compounds react with 4-AAP in an alkaline solution in the presence of potassium ferricyanide to form a red-colored complex. The intensity of the color is proportional to the phenol concentration.[1][2]

This test detects phenol, as well as ortho- and meta-substituted phenols. It is important to note that some para-substituted phenols may not be detected by this method.[1] The results are expressed as parts per million (ppm) or milligrams per liter (mg/L) of phenol.

Principle of the Method

The this compound test is based on the 4-aminoantipyrine (4-AAP) method, which is a standard procedure for the colorimetric determination of phenols.[2] In an alkaline environment (pH 10), 4-aminoantipyrine reacts with phenols in the presence of an oxidizing agent, potassium ferricyanide, to produce a reddish-brown antipyrine dye.[3] The concentration of the resulting colored dye is then visually compared to color standards to determine the phenol concentration in the sample.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the CHEMetrics this compound phenol test kit.

| Parameter | Value | Reference |

| Measurement Range | 0 - 1 ppm & 0 - 12 ppm | [1][4] |

| Method Detection Limit (MDL) | 0.05 ppm | [4] |

| Sample Volume | 25 mL | [1] |

| Analysis Time | 1 minute | [4] |

Experimental Protocols

Materials and Reagents

-

CHEMetrics this compound Phenol Test Kit, which includes:

-

Personal Protective Equipment (PPE): Safety glasses and gloves.

For sample preservation and interference removal (if required):

-

Copper sulfate solution (10% w/v)

-

Phosphoric acid (10% v/v)

-

Sodium hydroxide solution (1 M)

-

Sulfuric acid (10% v/v)

-

Distillation apparatus (all-glass)

-

pH meter

Sample Collection and Preservation

Proper sample handling is critical to obtain accurate results.

-

Collection: Collect samples in clean glass bottles.

-

Preservation: For samples that cannot be analyzed immediately, preservation is necessary to inhibit biological degradation of phenols.[3]

-

Add 1 g of copper sulfate per liter of sample.

-

Adjust the pH of the sample to less than 4 with phosphoric acid.

-

Store the preserved sample at 4°C.

-

Analyze the sample within 24 hours of collection.[3]

-

Standard Test Procedure (for clear, simple aqueous samples)

This procedure is suitable for samples that are free from turbidity and known interferences.

-

Fill the sample cup to the 25 mL mark with the sample to be tested.

-

If your this compound kit includes a "Stabilizer Solution," add the specified number of drops (typically 2) and stir to mix. This step helps to adjust the pH and condition the sample.

-

Place the CHEMetrics ampoule, tip first, into the sample cup.

-

Snap the tip of the ampoule by pressing it against the side of the cup. The vacuum in the ampoule will pull in the correct amount of sample.

-

A small bubble will remain in the ampoule. To ensure proper mixing, invert the ampoule several times, allowing the bubble to travel from end to end.

-

Wipe the exterior of the ampoule dry.

-

Wait for 1 minute for the color to develop.

-

Place the ampoule in the center of the appropriate range comparator (low or high range). Hold the comparator up to a light source and rotate it until the color of the ampoule shows the closest match to the color standards. Read the concentration from the comparator.

Protocol for Samples with Interferences

Many sample types, such as industrial wastewater, may contain substances that interfere with the 4-AAP method. Common interferences include oxidizing agents, reducing agents, sulfides, and turbidity.[7][8] For these samples, a preliminary distillation step is required to separate the phenols from nonvolatile impurities.[3]

4.4.1 Pre-treatment for Specific Interferences

-

Oxidizing agents (e.g., chlorine): These can oxidize the phenolic compounds, leading to low results. If oxidizing agents are present, they should be removed immediately after sampling by adding an excess of ferrous ammonium sulfate.[9]

-

Sulfur compounds: Acidifying the sample to a pH of less than 4.0 with phosphoric or sulfuric acid and briefly aerating by stirring can help eliminate interference from sulfur compounds.[9][10]

-

Turbidity: If the sample is turbid, it should be filtered through a 0.45 µm membrane filter after distillation.[3]

4.4.2 Distillation Procedure (adapted from EPA Method 420.1)

-

Measure 500 mL of the sample into a beaker.

-

If the sample has not been preserved, acidify it to a pH of approximately 4 with 10% phosphoric acid. Add 5 mL of 10% copper sulfate solution.

-

Transfer the sample to an all-glass distillation apparatus.

-

Distill 450 mL of the sample.

-

Stop the distillation and, once boiling has ceased, add 50 mL of warm, phenol-free distilled water to the distilling flask.

-

Resume distillation until a total of 500 mL of distillate has been collected.

-

The collected distillate can now be used in the Standard Test Procedure (Section 4.3).

Diagrams

Signaling Pathway of the 4-Aminoantipyrine (4-AAP) Reaction

Caption: Chemical reaction pathway for phenol detection.

Experimental Workflow for Phenol Testing with this compound

Caption: Workflow from sample collection to analysis.

References

- 1. gas-sensing.com [gas-sensing.com]

- 2. Phenols Test Kits - 4-Aminoantipyrine Method | CHEMetrics [chemetrics.com]

- 3. epa.gov [epa.gov]

- 4. Buy Chemetrics this compound, CHEMets Phenols for 4-Aminoantipyrine Method - Mega Depot [megadepot.com]

- 5. CHEMets Phenols Visual Test Kit (this compound) | CHEMetrics [chemetrics.com]

- 6. coleparmer.co.uk [coleparmer.co.uk]

- 7. images.hach.com [images.hach.com]

- 8. lovibond.com [lovibond.com]

- 9. edfhelpdesk.com [edfhelpdesk.com]

- 10. ezkem.com [ezkem.com]

Application Note: High-Throughput Analysis of Phenolic Compounds in Industrial Effluent using the K-8012 Colorimetric Test Kit

Introduction

Phenolic compounds are a significant class of environmental pollutants, often found in the wastewater of various industrial processes, including those in the pharmaceutical, chemical, and manufacturing sectors.[1] Due to their potential toxicity to aquatic life and the formation of taste and odor issues in drinking water, particularly after chlorination, regulatory bodies worldwide have set stringent limits on their discharge.[2][3] Consequently, the accurate and efficient monitoring of phenol concentrations in industrial effluents is paramount for environmental compliance and process control.[1][2]

The CHEMetrics K-8012 Phenols Test Kit offers a rapid and reliable method for the determination of total phenols, making it a valuable tool for researchers, scientists, and drug development professionals involved in environmental monitoring and process validation.[4][5] This application note provides a detailed protocol for the use of the this compound kit for the analysis of phenols in industrial effluent, complete with data presentation and visual guides to the experimental workflow and chemical principles.

Principle of the Method

The this compound test kit employs the well-established 4-aminoantipyrine (4-AAP) colorimetric method.[2][4] In an alkaline solution, phenolic compounds react with 4-aminoantipyrine in the presence of an oxidizing agent, potassium ferricyanide, to form a red-colored complex.[2][6] The intensity of the resulting color is directly proportional to the concentration of phenols in the sample. The test measures phenol, as well as ortho- and meta-substituted phenols. Some para-substituted phenols may also be detected under the appropriate pH conditions.[2][4] The results are expressed as parts per million (ppm) or mg/L of phenol (C₆H₅OH).[2][4]

Experimental Protocols

Apparatus and Reagents

The CHEMetrics this compound Phenols Test Kit contains all the necessary reagents and apparatus for performing 30 tests.[7][8][9]

-

Reagents:

-

30 self-filling ampoules containing 4-aminoantipyrine in a stabilizing solution.[4]

-

Activator Solution (potassium ferricyanide).

-

-

Apparatus:

Additional Required Materials (Not Provided):

-

Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat.

-

Distilled or deionized water for cleaning and blank preparation.

-

For samples with ferrous iron interference: 1% EDTA solution.[6]

-

For samples with sulfide interference: Acidification supplies (e.g., sulfuric or phosphoric acid) and pH meter.[3][6]

Sample Collection and Handling

Proper sample collection and handling are crucial for obtaining accurate results.

-

Collect samples in clean glass or plastic bottles.

-

It is recommended to analyze samples as soon as possible after collection.

-

If immediate analysis is not possible, samples should be preserved by acidifying to a pH of less than 4 with phosphoric acid and stored at 4°C for no longer than 24 hours.

Step-by-Step Test Procedure

-

Sample Preparation:

-

Color Development:

-

Place the CHEMetrics ampoule, tip first, into the sample cup.[4]

-

Snap the tip of the ampoule by pressing it against the side of the cup. The vacuum inside the ampoule will pull in the correct amount of sample.[4][6]

-

A small bubble will remain in the ampoule to facilitate mixing.[6]

-

Invert the ampoule several times, allowing the bubble to travel from end to end to ensure complete mixing of the sample and reagent.[6]

-

Wipe the exterior of the ampoule dry.[4]

-

Allow 1 minute for the color to develop.[4]

-

-

Measurement:

-

Low Range (0-1 ppm): Insert the ampoule, flat end first, into the center of the low range comparator. Hold the comparator up to a light source and rotate it until the color of the sample ampoule matches one of the color standards.[4][6]

-

High Range (0-12 ppm): Place the ampoule between the color standards in the high range comparator. Slide the ampoule along the comparator until the best color match is found.[4]

-

Addressing Interferences

-

Ferrous Iron: The presence of ferrous iron can result in a blue discoloration. This can be mitigated by adding a few drops of a 1% EDTA solution to the sample before beginning the test procedure.[6]

-